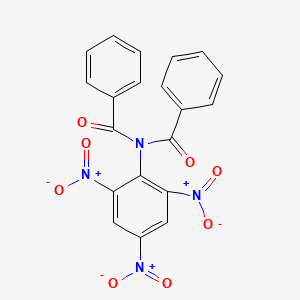
n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide is a complex organic compound with the molecular formula C20H12N4O8 This compound is characterized by the presence of benzoyl and trinitrophenyl groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide typically involves the reaction of benzoyl chloride with 2,4,6-trinitroaniline in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H5COCl+C6H2(NO2)3NH2→C6H5CONH(C6H2(NO2)3)+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as recrystallization to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The nitro groups in the compound can undergo redox reactions, contributing to its biological activity. The benzoyl group may also play a role in binding to target molecules, enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-Benzoyl-n-(2,4,6-trichlorophenyl)thiourea
- 4-(n-(2,4,6-trinitrophenyl)amino)phenyl sulfone
- n-Benzoyl-n-(2,4,6-trichlorophenyl)benzamide
Uniqueness
n-Benzoyl-n-(2,4,6-trinitrophenyl)benzamide is unique due to the presence of both benzoyl and trinitrophenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
5457-35-2 |
|---|---|
Molekularformel |
C20H12N4O8 |
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
N-benzoyl-N-(2,4,6-trinitrophenyl)benzamide |
InChI |
InChI=1S/C20H12N4O8/c25-19(13-7-3-1-4-8-13)21(20(26)14-9-5-2-6-10-14)18-16(23(29)30)11-15(22(27)28)12-17(18)24(31)32/h1-12H |
InChI-Schlüssel |
LOLYHAROGGKYOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N(C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)

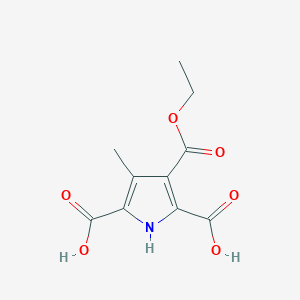

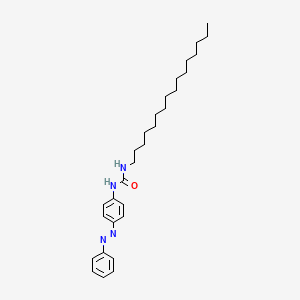
![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)
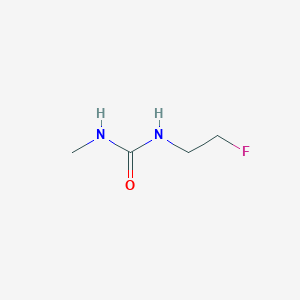

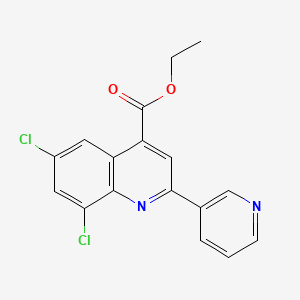

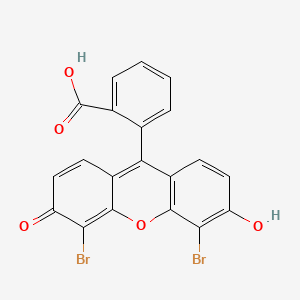
![2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol](/img/structure/B14723937.png)
